2-[3-methoxy-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[3-methoxy-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound commonly used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a useful reagent in forming carbon-carbon bonds.
Preparation Methods
The synthesis of 2-[3-methoxy-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen bond over an alkene or alkyne results in the formation of the corresponding alkyl or alkenylborane . This method is favored due to its rapid reaction rate and the stability of the resulting organoborane compounds.
Chemical Reactions Analysis
2-[3-methoxy-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:
Substitution Reactions: Commonly used in Suzuki–Miyaura coupling reactions, where it reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation Reactions: Can be oxidized to form boronic acids or borate esters under specific conditions.
Reduction Reactions: Less common but can occur under strong reducing conditions.
Common reagents used in these reactions include palladium catalysts, halides, and oxidizing agents. The major products formed are typically biaryl compounds, which are valuable in pharmaceuticals and materials science .
Scientific Research Applications
2-[3-methoxy-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.
Biology: Employed in the development of bioconjugates and labeling of biomolecules.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of polymers and advanced materials.
Mechanism of Action
The primary mechanism of action for 2-[3-methoxy-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the transmetalation process. In this process, the organoboron compound transfers its organic group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond with an electrophilic partner . This reaction is highly efficient and tolerant of various functional groups, making it a powerful tool in organic synthesis.
Comparison with Similar Compounds
Similar compounds to 2-[3-methoxy-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other organoboron reagents used in Suzuki–Miyaura coupling, such as:
- Phenylboronic acid
- 4,4,5,5-tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
- Potassium organotrifluoroborates
What sets this compound apart is its specific functional groups, which can provide unique reactivity and selectivity in certain synthetic applications .
Properties
IUPAC Name |
2-[3-methoxy-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO4/c1-14(2)15(3,4)20-16(19-14)12-8-7-11(10-17-5)13(9-12)18-6/h7-9H,10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJBSSKOJYKQOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)COC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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